molecular formula C12H11ClN2O4 B2377656 N-(5-chloro-2-methoxyphenyl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428358-48-8

N-(5-chloro-2-methoxyphenyl)-3-methoxyisoxazole-5-carboxamide

Cat. No. B2377656
CAS RN: 1428358-48-8
M. Wt: 282.68
InChI Key: VROUWGUMBDKMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-3-methoxyisoxazole-5-carboxamide, also known as PHCCC, is a compound that has been studied for its potential as a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). This compound has shown promise in preclinical studies for its ability to modulate glutamate signaling, which has implications for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of novel compounds related to N-(5-chloro-2-methoxyphenyl)-3-methoxyisoxazole-5-carboxamide. For example, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures based on various analytical techniques (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activities

  • These synthesized compounds have been evaluated for their in vitro cytotoxic activities. For instance, the aforementioned study by Hassan et al. included screening for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Applications in Antitumor Research

  • Some of the compounds related to this compound have shown potential in antitumor research. For example, the synthesis of pyrazolo[1,5-a]pyrimidines and their evaluation for cytotoxicity against human cancer cell lines highlight the relevance of these compounds in cancer research (Ashraf S. Hassan et al., 2015).

Methodologies in Compound Synthesis

  • The research also includes methodologies for compound synthesis. Bhaskar et al. (2019) demonstrated a 'one-pot' reductive cyclization process for synthesizing similar compounds, emphasizing the importance of efficient synthetic routes in medicinal chemistry (Bhaskar et al., 2019).

Potential as Radiotracers

  • Compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide have been synthesized for potential use as radiotracers in medical imaging, particularly for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Applications in Antimicrobial Research

  • Some derivatives have been synthesized and screened for antimycobacterial activity, indicating their potential application in developing new treatments for bacterial infections, such as tuberculosis (Zítko et al., 2013).

Other Biological Activities

  • Investigations into the biological activities of these compounds also encompass antimicrobial, antitumor, and antioxidant properties, as shown in several studies focusing on different derivatives and their potential applications (Khalifa et al., 2015).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-17-9-4-3-7(13)5-8(9)14-12(16)10-6-11(18-2)15-19-10/h3-6H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROUWGUMBDKMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.